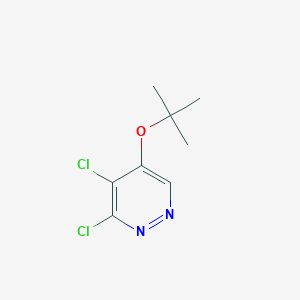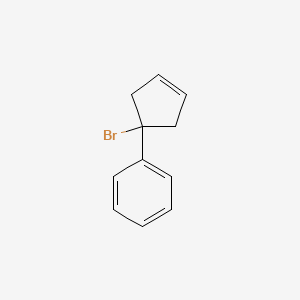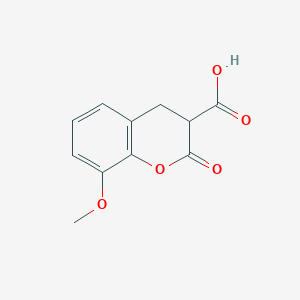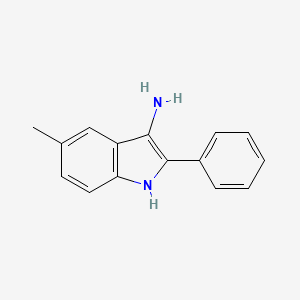
5-(tert-Butoxy)-3,4-dichloropyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butoxy)-3,4-dichloropyridazine is an organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. The tert-butoxy group is a bulky electron-donating group, and the dichloro substitution adds to the compound’s unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butoxy)-3,4-dichloropyridazine typically involves the introduction of the tert-butoxy group and the dichloro substituents onto the pyridazine ring. One common method involves the reaction of 3,4-dichloropyridazine with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactor systems can enhance the efficiency and sustainability of the synthesis . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butoxy)-3,4-dichloropyridazine undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form more complex derivatives or reduction to remove the tert-butoxy group.
Elimination Reactions: The tert-butoxy group can be eliminated under strong acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridazines, while oxidation can produce pyridazine N-oxides.
Scientific Research Applications
5-(tert-Butoxy)-3,4-dichloropyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(tert-Butoxy)-3,4-dichloropyridazine involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The dichloro substituents can enhance the compound’s stability and resistance to metabolic degradation. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(tert-Butoxy)-3-chloropyridazine: Similar structure but with one less chlorine atom.
5-(tert-Butoxy)-4-chloropyridazine: Similar structure but with the chlorine atom in a different position.
3,4-Dichloropyridazine: Lacks the tert-butoxy group, leading to different chemical properties.
Uniqueness
5-(tert-Butoxy)-3,4-dichloropyridazine is unique due to the combination of the tert-butoxy group and the dichloro substituents. This combination imparts specific reactivity patterns and stability, making it valuable in various research and industrial applications .
Properties
CAS No. |
1346698-03-0 |
|---|---|
Molecular Formula |
C8H10Cl2N2O |
Molecular Weight |
221.08 g/mol |
IUPAC Name |
3,4-dichloro-5-[(2-methylpropan-2-yl)oxy]pyridazine |
InChI |
InChI=1S/C8H10Cl2N2O/c1-8(2,3)13-5-4-11-12-7(10)6(5)9/h4H,1-3H3 |
InChI Key |
AXIRFDVKNIPWQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CN=NC(=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11882079.png)
![[4-(4-Methoxyphenyl)cyclohexyl]methanol](/img/structure/B11882088.png)
![1-(6-Aminopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11882090.png)



![7-Chloro-2-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B11882109.png)







